((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
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Overview
Description
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
is a chemical compound with the molecular weight of 317.67 . The IUPAC name for this compound is {[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
.
Molecular Structure Analysis
The InChI code forThis compound
is 1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
. This code represents the molecular structure of the compound.
Scientific Research Applications
Crystal Engineering
One significant application of related sulfonyl compounds, such as N-[(3-carboxyphenyl)sulfonyl]glycine and N,N′-(1,3-phenylenedisulfonyl)bis(glycine), is in crystal engineering. These compounds have been used to synthesize novel ligands and complexes with metals like Cu(II) and Mn(II), which exhibit unique supramolecular structures, hydrogen bonding, and π–π stacking interactions. These structures have potential applications in materials science and coordination chemistry due to their novel water molecule association modes and magnetic properties (Ma et al., 2008).
Chiral Recognition and Separation
Compounds structurally similar to ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine, like (R)-phenylglycyl-(R)-phenylglycine, have been explored for their ability to recognize and separate chiral molecules. These compounds can exhibit high enantioselectivity in including methyl phenyl sulfoxides and benzyl methyl sulfoxides, which is crucial for chiral resolution processes in pharmaceuticals and chemical synthesis (Akazome et al., 2000).
Cancer Therapy
Similar arsenical compounds, such as GSAO (4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid), have shown potential as anti-angiogenic agents applicable in cancer therapy. The formulation of such compounds focuses on maintaining the molecule's potency by preventing its transformation into less active forms, illustrating the importance of chemical stability in therapeutic applications (Elliott et al., 2012).
Enzyme Inhibition
N-[(Substituted amino)phenyl]sulfonyl]glycines, related to this compound, have been synthesized and studied for their potential as enzyme inhibitors, particularly for aldose reductase. This enzyme plays a role in the diabetic complications, and its inhibition could be therapeutically beneficial (Mayfield & Deruiter, 1987).
Safety and Hazards
The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
, indicates that it is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
A related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic potential . The targets of TFMP are likely to be involved in pain perception and inflammation .
Mode of Action
Tfmp derivatives have been shown to have potent analgesic efficacy . They may interact with their targets to alleviate pain, possibly through opioid-independent systems .
Biochemical Pathways
Given the analgesic properties of related compounds, it’s plausible that this compound may influence pathways related to pain perception and inflammation .
Result of Action
Related compounds have been shown to have potent analgesic efficacy, suggesting that this compound may also have pain-relieving effects .
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLFMPMRMQHVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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